4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzene ring substituted with dipropylamino, dinitro, and sulfonyl azide groups, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide typically involves multiple steps, starting with the nitration of benzene derivatives to introduce nitro groups. The dipropylamino group is then added through nucleophilic substitution reactions. Finally, the sulfonyl azide group is introduced using diazotransfer reagents such as imidazole-1-sulfonyl azide .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide undergoes various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Cycloaddition: The azide group can undergo cycloaddition reactions with alkynes, forming triazoles.
Common Reagents and Conditions
Reducing Agents: Tin(IV) chloride, sodium borohydride, and hydrogenation catalysts.
Solvents: Polar aprotic solvents like acetonitrile and dimethyl sulfoxide (DMSO) are commonly used.
Catalysts: Copper(I) salts for cycloaddition reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in click chemistry for the formation of triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide involves its ability to participate in nucleophilic substitution and cycloaddition reactions. The azide group acts as a nucleophile, attacking electrophilic centers to form new bonds. In biological systems, it can be used to label proteins and other biomolecules through bioorthogonal reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl azide: Similar in structure but lacks the dipropylamino and dinitro groups.
Sulfonyl azides: A broader class of compounds with similar reactivity but different substituents.
Uniqueness
4-(Dipropylamino)-3,5-dinitrobenzene-1-sulfonyl azide is unique due to its combination of functional groups, which confer specific reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
37851-40-4 |
---|---|
Molekularformel |
C12H16N6O6S |
Molekulargewicht |
372.36 g/mol |
IUPAC-Name |
N-diazo-4-(dipropylamino)-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C12H16N6O6S/c1-3-5-16(6-4-2)12-10(17(19)20)7-9(8-11(12)18(21)22)25(23,24)15-14-13/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
IBEMMGWGQXLAKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.